molecular formula C4H6CaO4S2 B1587298 Calcium thioglycolate trihydrate CAS No. 65208-41-5

Calcium thioglycolate trihydrate

Cat. No.: B1587298
CAS No.: 65208-41-5
M. Wt: 222.3 g/mol
InChI Key: CNYFJCCVJNARLE-UHFFFAOYSA-L
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Description

Calcium thioglycolate trihydrate is a fine crystalline powder primarily used as a depilatory agent. It is known for being less irritant compared to potassium thioglycolate, although it is also less soluble and less effective . This compound is often used in personal care products due to its ability to break down the keratin structure in hair, making it easier to remove.

Preparation Methods

Calcium thioglycolate trihydrate is synthesized by reacting calcium hydroxide with thioglycolic acid . The reaction conditions typically involve maintaining an excess of calcium hydroxide to ensure complete reaction with thioglycolic acid. The product is then crystallized to obtain the trihydrate form, which appears as prismatic rod crystals .

Chemical Reactions Analysis

Calcium thioglycolate trihydrate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Calcium thioglycolate trihydrate is widely used in scientific research and industry:

Comparison with Similar Compounds

Calcium thioglycolate trihydrate is often compared with other thioglycolate salts such as:

These compounds share similar mechanisms of action but differ in their solubility, effectiveness, and irritation potential, making this compound a unique choice for specific applications.

Properties

CAS No.

65208-41-5

Molecular Formula

C4H6CaO4S2

Molecular Weight

222.3 g/mol

IUPAC Name

calcium;2-sulfanylacetate

InChI

InChI=1S/2C2H4O2S.Ca/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

CNYFJCCVJNARLE-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2]

Canonical SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2]

Pictograms

Irritant

Related CAS

65208-41-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium thioglycolate trihydrate
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Calcium thioglycolate trihydrate
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